Laurendecumenyne B

Description

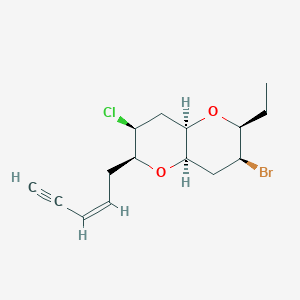

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20BrClO2 |

|---|---|

Molecular Weight |

347.67 g/mol |

IUPAC Name |

(2S,3S,4aR,6S,7S,8aR)-3-bromo-7-chloro-2-ethyl-6-[(Z)-pent-2-en-4-ynyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran |

InChI |

InChI=1S/C15H20BrClO2/c1-3-5-6-7-13-11(17)9-15-14(19-13)8-10(16)12(4-2)18-15/h1,5-6,10-15H,4,7-9H2,2H3/b6-5-/t10-,11-,12-,13-,14+,15+/m0/s1 |

InChI Key |

NVMRARRBFWEZAC-OXXOWAFVSA-N |

Isomeric SMILES |

CC[C@H]1[C@H](C[C@@H]2[C@H](O1)C[C@@H]([C@@H](O2)C/C=C\C#C)Cl)Br |

Canonical SMILES |

CCC1C(CC2C(O1)CC(C(O2)CC=CC#C)Cl)Br |

Synonyms |

(3Z)-6:10,9:13-bisepoxy-12-bromo-7-chloropentadeca-3-en-1-yne laurendecumenyne B |

Origin of Product |

United States |

Isolation and Purification Methodologies for Laurendecumenyne B

Extraction Techniques from Marine Red Algae (Laurencia decumbens)

The journey to isolate Laurendecumenyne B begins with the collection and extraction of its natural source, the marine red alga Laurencia decumbens. nih.govnih.gov The primary goal of this initial phase is to efficiently transfer the secondary metabolites from the algal biomass into a solvent, creating a crude extract for further processing.

Typically, the process for marine organisms involves freeze-drying the collected sample to remove water and preserve the chemical integrity of the metabolites. nih.gov This dried material is then subjected to exhaustive extraction with organic solvents. The choice of solvent is critical and is based on the polarity of the target compounds. For C15-acetogenins like this compound, which are of intermediate polarity, a combination of solvents is often used to create an organic extract. nih.govnih.gov This crude extract contains a complex mixture of hundreds of compounds, including other acetogenins (B1209576), terpenoids, and lipids, from which this compound must be separated. jcu.edu.au

A study detailing the isolation of this compound from Laurencia decumbens specified the use of an organic extract, from which it and several other novel acetogenins were identified. nih.gov

| Step | Procedure | Purpose |

| Collection & Preparation | The marine red alga Laurencia decumbens is collected from its marine habitat. | To obtain the biological source material containing the target compound. |

| Drying | The algal material is typically freeze-dried. nih.gov | To remove water, prevent enzymatic degradation, and prepare the sample for solvent extraction. |

| Extraction | The dried algae are macerated and extracted with organic solvents. | To create a crude organic extract containing a mixture of secondary metabolites, including this compound. nih.gov |

| Concentration | The solvent is removed under reduced pressure (e.g., using a rotary evaporator). | To yield a concentrated crude extract for subsequent fractionation and chromatography. nih.gov |

Advanced Chromatographic Separation Strategies for Complex Mixtures

Chromatography is the cornerstone technique for separating individual components from a complex mixture. hilarispublisher.com In natural product isolation, a series of chromatographic steps are employed, progressively simplifying the mixture until the pure compound is obtained. nih.gov The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. hilarispublisher.comslideshare.net

High-Performance Liquid Chromatography (HPLC) is a powerful and essential tool in the final stages of purifying natural products like this compound. hilarispublisher.com Its high resolving power allows for the separation of structurally similar compounds that are often co-isolated from Laurencia species. libretexts.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. libretexts.orgbiomedpharmajournal.org In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. libretexts.orgelementlabsolutions.com Compounds with greater hydrophobicity have a stronger affinity for the stationary phase and thus elute later. This method provides high resolution and reproducibility, which are critical for obtaining a pure sample of this compound from fractions containing similar acetogenins. libretexts.org

| Parameter | Description | Relevance to this compound Isolation |

| Stationary Phase | Typically a solid adsorbent with a high surface area, packed into a column. For RP-HPLC, this is often silica (B1680970) chemically bonded with C18 alkyl chains. | Provides a nonpolar surface for hydrophobic interactions, allowing for separation based on polarity differences among acetogenins. |

| Mobile Phase | A solvent or solvent mixture that flows through the column, carrying the sample components. | A gradient of increasing organic solvent (e.g., acetonitrile/water) is often used to elute compounds across a range of polarities. |

| Detection | A detector (e.g., UV-Vis, Mass Spectrometer) is placed at the column outlet to identify when compounds elute. hilarispublisher.com | Allows for the collection of the specific peak corresponding to this compound. |

| Mode of Operation | Can be analytical (for quantification) or preparative (for isolation). hilarispublisher.com | Preparative HPLC is used to collect a sufficient quantity of the purified compound for structure elucidation and further study. |

Before the final purification by HPLC, several other preparative chromatographic techniques are used to fractionate the crude extract. nih.govalfa-chemistry.com

Column Chromatography (CC): This is often the first chromatographic step. alfa-chemistry.com The crude extract is loaded onto a glass column packed with a stationary phase, most commonly silica gel. A solvent (or a series of solvents with increasing polarity) is passed through the column, separating the extract into less complex fractions based on the differential adsorption of the components to the silica. hilarispublisher.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of column chromatography separations. hilarispublisher.comalfa-chemistry.com It helps in identifying which fractions contain compounds of interest and in choosing the appropriate solvent system for further separation.

Countercurrent Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of a solid support. alfa-chemistry.com It eliminates issues like irreversible sample adsorption onto a solid stationary phase, making it particularly useful for delicate natural products. Its high sample capacity makes it an effective preparative tool. alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC) Applications

Considerations for Purity Assessment in Natural Product Isolation

Ensuring the purity of an isolated compound is as critical as determining its structure, as even trace impurities can significantly alter biological assay results. acs.org The purity of the isolated this compound is confirmed using a combination of chromatographic and spectroscopic methods. acs.orgisspllab.com

A pure sample should appear as a single, symmetrical peak under various HPLC conditions. nih.gov However, the most definitive evidence comes from spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable. creative-biostructure.com For this compound, its structure and relative stereochemistry were established using a suite of spectroscopic methods, including UV, IR, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), and comprehensive 1D and 2D NMR techniques. nih.gov The clean, consistent signals obtained from these analyses serve as a robust confirmation of the sample's purity, indicating the absence of other structurally related compounds. acs.org

| Technique | Role in Purity Assessment |

| High-Performance Liquid Chromatography (HPLC) | Provides a primary indication of purity; a pure sample should yield a single peak. Coupling with detectors like Diode Array (DAD) or Mass Spectrometry (MS) can confirm peak homogeneity. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides an exact mass measurement, which is used to determine the precise elemental formula. A single, dominant mass corresponding to the expected formula of this compound is a strong indicator of purity. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra reveal the chemical environment of each atom in the molecule. The absence of extraneous peaks in the spectra is a definitive confirmation of purity. nih.govcreative-biostructure.com |

| Infrared (IR) & Ultraviolet (UV) Spectroscopy | Provide information about the functional groups present and the chromophores within the molecule, respectively. The spectra serve as a fingerprint for the compound. nih.gov |

Structural Elucidation and Stereochemical Assignment of Laurendecumenyne B

Application of Advanced Spectroscopic Techniques

The initial elucidation of Laurendecumenyne B's structure was accomplished through a suite of advanced spectroscopic methods. nih.gov These techniques provided essential information regarding the molecule's connectivity, elemental composition, and the presence of specific functional groups.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy was instrumental in piecing together the complex molecular framework of this compound. nih.govresearchgate.net This powerful, non-destructive technique provides detailed information about the chemical environment and spatial relationships of individual atoms within a molecule. iaea.orgconductscience.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in establishing the atom-to-atom connectivity within this compound. nih.govacs.org 1D NMR, including ¹H and ¹³C NMR, provided initial information on the types and numbers of protons and carbons present. emerypharma.com 2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), were then used to map the connections between protons and carbons, allowing for the assembly of the molecular skeleton. emerypharma.comox.ac.uk

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound in CDCl₃, which was critical for its initial structural assignment.

The relative stereochemistry of this compound was investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of proton-proton coupling constants (J-values). researchgate.net NOESY experiments identify protons that are close to each other in space, providing crucial information for determining the three-dimensional arrangement of atoms. The magnitudes of J-couplings between adjacent protons are dependent on the dihedral angle between them, which helps to define the relative configuration of stereocenters. ox.ac.ukgithub.io

Comprehensive 1D and 2D NMR Experiments for Connectivity Mapping

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Elemental Composition

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise elemental composition of this compound. nih.gov This technique measures the mass-to-charge ratio of ions with very high accuracy, allowing for the unambiguous determination of the molecular formula. For this compound, HRESIMS analysis established the molecular formula as C₁₅H₁₈BrClO₂. acs.org

Vibrational Spectroscopy (IR) for Functional Group Signatures

Infrared (IR) spectroscopy provided evidence for the presence of key functional groups in this compound. nih.govnih.gov IR spectroscopy measures the vibrations of bonds within a molecule, and specific functional groups absorb infrared radiation at characteristic frequencies. vscht.czspectroscopyonline.com The IR spectrum of this compound showed absorption bands indicating the presence of a terminal alkyne (C≡C-H) and hydroxyl (-OH) groups. acs.orgcore.ac.uklibretexts.org

Addressing Structural Ambiguities and Reassignments in C15 Acetogenins (B1209576)

The structural elucidation of C15 acetogenins, including this compound, has been fraught with challenges, leading to several structural revisions. thieme-connect.denih.gov The initial proposed structure for this compound featured a fused pyrano[3,2-b]pyran ring system. nih.gov However, subsequent research, including total synthesis and computational analysis of NMR data, led to a reassignment of its gross structure. acs.orgthieme-connect.denih.gov

It was later determined that the correct structure of this compound possesses a 2,2'-bifuranyl core, the same as another natural product, notoryne. acs.orgresearchgate.net This revision highlights the difficulties in unambiguously determining the structures of complex, flexible molecules like C15 acetogenins based solely on spectroscopic data. thieme-connect.deresearchgate.netresearchgate.netiiserkol.ac.in The conformational flexibility of the tetrahydrofuran (B95107) rings in these molecules can complicate the interpretation of NMR data. thieme-connect.denih.gov The synthesis of proposed structures and comparison of their spectroscopic data with that of the natural product has proven to be an invaluable tool for resolving these structural ambiguities. nih.govresearchgate.netacs.orgmsu.edu

The following table lists the compounds mentioned in this article.

Historical Challenges in Differentiating Fused and Bifuranyl Ring Systems

A significant hurdle in the structural elucidation of this compound and related compounds has been the difficulty in distinguishing between fused ring systems, such as a pyrano[3,2-b]pyran core, and a 2,2′-bifuranyl moiety. nih.govresearchgate.net This ambiguity often arises from the interpretation of Nuclear Magnetic Resonance (NMR) data, particularly Heteronuclear Multiple Bond Correlation (HMBC) spectra. nih.gov In several instances, including the initial proposals for elatenyne and laurenciaenyne, fused six-membered ring structures were incorrectly assigned. nih.govresearchgate.net

A key diagnostic marker that emerged from subsequent studies is the ¹³C NMR chemical shifts of the oxygen-bearing carbons. In pyrano[3,2-b]pyran systems, these carbons typically resonate at chemical shifts less than 76 ppm. nih.govresearchgate.net In contrast, the corresponding carbons in a 2,2′-bifuranyl system are shifted to a lower field, with chemical shifts greater than 76 ppm. nih.govresearchgate.net This empirical rule has proven invaluable in rectifying initial structural misassignments. nih.govresearchgate.net

Case Studies of this compound and Related Compounds' Structural Revisions

The story of this compound's structural determination is intertwined with that of several related C15 acetogenins. The initial proposed structure of (Z)-elatenyne, for example, featured a fused dihydropyran skeleton. thieme-connect.de However, this was later revised to a bis-tetrahydrofuran core. thieme-connect.de This revision was prompted by total synthesis and supported by ab initio prediction of ¹³C NMR chemical shifts. thieme-connect.deacs.org

Similarly, the structures of laurefurenynes A and B were also revised from their initially proposed configurations. thieme-connect.denih.gov These revisions were driven by a combination of detailed 2D NMR analysis, comparison of ¹³C NMR chemical shift values with model compounds, and importantly, computational NMR analysis. thieme-connect.denih.gov The conformational flexibility of the tetrahydrofuran (THF) rings in these molecules makes their structural elucidation by NMR alone particularly challenging, leading to a high incidence of structural revisions within this class of natural products. thieme-connect.deiiserkol.ac.in The successful revision of these related compounds provided a crucial framework and methodology for correctly assigning the structure of this compound. thieme-connect.deacs.org The total synthesis of this compound ultimately confirmed its revised 2,2'-bifuranyl structure and its stereochemical relationship to notoryne. acs.orgresearchgate.net

Computational Chemistry in Definitive Structure Assignment

The limitations of purely experimental methods in unambiguously determining the structure of complex, flexible molecules like this compound have underscored the indispensable role of computational chemistry. acs.orgnih.govacs.org

Quantum Chemical Calculations of NMR Chemical Shifts (e.g., DFT, GIAO-NMR)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting NMR chemical shifts. acs.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netresearchgate.net For this compound and its diastereomers, DFT calculations of ¹³C NMR chemical shifts were instrumental in distinguishing between the originally proposed pyrano[3,2-b]pyran structure and the correct 2,2′-bifuranyl skeleton. acs.orgresearchgate.net By comparing the computationally predicted chemical shifts for all possible diastereomers with the experimental data, the most likely correct structure could be identified. acs.org This approach has been successfully applied to a range of complex natural products, providing a robust method for structural validation and revision. nih.govresearchgate.net

Conformational Analysis and Boltzmann-Weighted Averaging for Accurate Prediction

A significant challenge in the computational analysis of flexible molecules like this compound is accounting for their conformational diversity. nih.govresearchgate.net A molecule can exist as a population of multiple low-energy conformers, and the experimentally observed NMR spectrum is a weighted average of the spectra of these individual conformers. researchgate.net Therefore, accurate prediction of NMR chemical shifts requires a thorough conformational search to identify all relevant low-energy structures. researchgate.net

Once the low-energy conformers are identified, their relative populations are estimated using the Boltzmann distribution. The predicted NMR chemical shifts for each conformer are then averaged, weighted by their respective Boltzmann populations. nih.govacs.org This Boltzmann-weighted averaging is crucial for obtaining accurate theoretical data that can be reliably compared with experimental results. nih.govacs.org For this compound, this process was essential to correctly predict the stereochemistry from a pool of 32 potential diastereomers. acs.org

Integration of Computational and Experimental Data for Stereochemical Elucidation

The definitive structural assignment of this compound was achieved through the close integration of computational predictions and experimental data. acs.orgnih.gov The process typically involves the following steps:

Proposal of Candidate Structures: Based on initial spectroscopic data and biosynthetic considerations, a set of possible structures, including all potential diastereomers, is proposed. acs.org

Computational Analysis: For each candidate structure, a conformational search is performed, followed by the calculation of NMR chemical shifts (e.g., using GIAO-DFT) for all low-energy conformers. Boltzmann-weighted averaging is then applied to obtain a single predicted spectrum for each candidate. acs.orgthieme-connect.com

Comparison with Experimental Data: The predicted NMR data for each candidate are compared with the experimental NMR data of the natural product. Statistical metrics, such as the mean absolute error (MAE) and the DP4 probability, are often used to quantify the goodness of fit. nih.gov

Structure Confirmation: The candidate structure with the best correlation between its predicted and experimental NMR data is identified as the most likely correct structure. This hypothesis is then often confirmed through total synthesis. acs.orgnih.gov

This integrated approach proved to be highly effective in the case of this compound and its relatives, demonstrating the power of combining computational chemistry with traditional methods for the unambiguous structure determination of stereochemically complex and flexible organic molecules. acs.orgnih.govacs.org

Chemical Synthesis and Total Synthesis Strategies for Laurendecumenyne B

Rationale for Synthetic Endeavors in Complex Marine Natural Products

The pursuit of synthesizing complex marine natural products like Laurendecumenyne B is propelled by several key factors. fu-berlin.deopenaccessjournals.com A primary motivation is to confirm the proposed structure and determine the absolute stereochemistry of these often scarce, naturally occurring compounds. rsc.org Total synthesis provides unambiguous proof of a molecule's constitution and configuration, which can be challenging to establish solely through spectroscopic methods, especially for flexible molecules with numerous stereocenters. rsc.orgnih.gov

Furthermore, the limited availability of these compounds from their natural sources often hampers extensive biological evaluation. mdpi.com Chemical synthesis offers a reliable and scalable route to produce sufficient quantities for in-depth biological studies, which can uncover novel therapeutic leads. openaccessjournals.comnih.gov The process of designing and executing a total synthesis also serves as a fertile ground for the development of new synthetic methodologies and strategies that can be broadly applied to the construction of other complex molecules. uchicago.edu The challenges posed by these intricate structures push the boundaries of organic chemistry, leading to the discovery of novel reagents, reactions, and stereoselective techniques. fu-berlin.deuchicago.edu

Total Synthesis Approaches to this compound and its Diastereomers

The total synthesis of this compound and its related diastereomers has been a subject of significant research, leading to the development of several elegant and efficient synthetic routes. nih.govresearchgate.net These endeavors have not only provided access to these complex molecules but have also contributed to the validation and, in some cases, revision of their proposed structures. rsc.orgacs.org A unified approach has been developed for the synthesis of several bis-THF C15 acetogenin (B2873293) natural products, including this compound. thieme-connect.comncl.res.in

The retrosynthetic analysis of this compound typically involves disconnecting the molecule at key positions to simplify the structure into more manageable and synthetically accessible fragments. A common strategy involves the disconnection of the side chain from the central bis-tetrahydrofuran core. researchgate.net Further disconnection of the bis-THF ring system often leads to a linear precursor that can be cyclized in a stereocontrolled manner. nih.gov

One notable retrosynthetic approach is based on a biomimetic strategy, which considers the proposed biosynthetic pathway of these natural products. rsc.org This approach often involves the cyclization of a polyepoxide precursor, mimicking the proposed natural formation of the tetrahydrofuran (B95107) rings.

The construction of the multiple stereocenters in this compound with precise control is a critical aspect of its total synthesis. cutm.ac.in This has been achieved through the application of a variety of powerful diastereoselective and enantioselective methodologies. thieme-connect.deresearchgate.net

Epoxide ring-opening reactions are a cornerstone in the synthesis of this compound and related acetogenins (B1209576). thieme-connect.comncl.res.in These reactions allow for the introduction of various functionalities and the stereospecific formation of new carbon-carbon or carbon-heteroatom bonds. jsynthchem.comnih.gov The regioselectivity and stereoselectivity of the epoxide opening are crucial for establishing the correct stereochemistry of the final product. libretexts.orgrroij.com In the synthesis of this compound, epoxide opening with lithiated but-1-yne has been utilized as a key step. thieme-connect.de

Reductive methodologies, such as the Birch reduction, play a significant role in the synthesis of various natural products, including those with unsaturated side chains like this compound. nih.goviupac.orgresearchgate.net The Birch reduction is particularly useful for the stereoselective reduction of alkynes to trans-alkenes, a common structural motif in this class of compounds. thieme-connect.debenthamdirect.com In a reported synthesis of this compound, a Birch reduction was employed to obtain an E-alkene intermediate. thieme-connect.de

The Sharpless asymmetric dihydroxylation (SAD) is a powerful tool for the enantioselective introduction of two adjacent hydroxyl groups onto an alkene. nih.gov This reaction, followed by a subsequent cycloetherification, is a key strategy for the construction of the tetrahydrofuran rings in this compound. thieme-connect.comthieme-connect.deresearchgate.net The SAD/intramolecular Williamson etherification sequence allows for the highly stereocontrolled formation of the cis-THF ring system. nih.gov This method has been a salient feature in a unified approach to synthesize several bis-THF C15 acetogenins. researchgate.netncl.res.in

Diastereoselective and Enantioselective Methodologies

Stereocontrolled Halogenation (e.g., SN2 Displacement)

The introduction of halogen atoms with precise stereocontrol is a critical aspect of the total synthesis of this compound and related natural products. The SN2 displacement of activated alcohols is a fundamental and widely used method for installing halogen-bearing stereocenters. nih.gov This stereospecific reaction ensures inversion of configuration at the reaction center, providing a reliable means to establish the correct absolute stereochemistry. nih.gov

In the context of this compound's synthesis, a modified Nakata chloromethanesulfonate-mediated SN2 displacement has been a key transformation for introducing the 7,12-dibromo functionality. researchgate.netrsc.org This method involves the conversion of secondary alcohols into good leaving groups, such as chloromethanesulfonates, which are then displaced by a halide nucleophile. rsc.org For instance, the synthesis of the 7,12-dibromo-6,9-cis-10,13-cis adjacent bis-tetrahydrofuran core of related acetogenins has successfully employed this strategy. rsc.org The efficiency of this reaction is crucial, especially in the late stages of a complex synthesis, to avoid competing elimination reactions and ensure high yields. nih.gov The choice of reaction conditions, including the halide source and solvent, is critical to suppress potential side reactions and achieve the desired stereochemical outcome. nih.gov

Olefination and Cross-Metathesis for Carbon Chain Construction

The construction of the carbon skeleton, particularly the side chains of this compound, relies heavily on modern olefination and cross-metathesis reactions. These methods provide powerful tools for forming carbon-carbon double bonds with high levels of control over geometry and substitution patterns.

A significant strategy involves the use of a sequential ate complex reduction/Keck allylation followed by a cross-metathesis (CM) protocol. researchgate.netrsc.org This sequence is instrumental in the stereoselective introduction of the C(10)–C(15) unit. researchgate.net Relay cross-metathesis (RCM) has also been a salient feature in unified synthetic approaches to a variety of bis-THF C15 acetogenins, including this compound. researchgate.netthieme-connect.de The Grubbs-type catalysts are often employed for these transformations, offering a general model for selectivity in olefin cross-metathesis. rsc.org These reactions are pivotal in assembling the complex carbon framework from simpler, more readily available fragments. thieme-connect.de

Intramolecular Amide Enolate Alkylation (IAEA) in Cyclic Ether Formation

A notable innovation in the synthesis of the bis-tetrahydrofuran core of this compound and its congeners is the application of a protecting group-dependent, chelate-controlled intramolecular amide enolate alkylation (IAEA). researchgate.netrsc.org This highly stereoselective method is key to constructing the 7-hydroxy-6,7-cis-6,9-cis-THF intermediate. researchgate.netrsc.org

The IAEA strategy offers a powerful alternative for forming cyclic ethers, particularly in cases where ring-closing metathesis proves inefficient. nih.gov The stereochemical outcome of the alkylation can be directed through either chelate or non-chelate control, often dictated by the choice of protecting group on a nearby hydroxyl function. researchgate.netresearchgate.net This provides a versatile and optional approach to access different stereoisomers of the 2,5-disubstituted-3-oxygenated tetrahydrofuran skeleton, a common structural motif in many biologically active natural products. researchgate.netresearchgate.net This method showcases broad utility for the stereoselective synthesis of complex cyclic ether systems. nih.gov

Synthesis of Key Intermediates and Advanced Precursors

The total synthesis of this compound is underpinned by the efficient and stereocontrolled preparation of key intermediates and advanced precursors. A unified approach often begins with a readily accessible chiral pool starting material, such as a carbohydrate building block, which is elaborated into a versatile advanced intermediate. thieme-connect.de

One such pivotal intermediate is the 7-hydroxy-6,7-cis-6,9-cis-THF moiety, synthesized via the intramolecular amide enolate alkylation (IAEA) strategy. researchgate.netrsc.org Another crucial sequence involves epoxide opening and Birch reduction to generate specific alkene geometries. researchgate.netthieme-connect.de The construction of the second THF ring frequently employs a Sharpless asymmetric dihydroxylation (SAD) followed by an intramolecular Williamson etherification. researchgate.netrsc.org

The synthesis of the C(10)–C(15) side chain is achieved through a sequence involving an ate complex reduction, Keck allylation, and cross-metathesis. researchgate.net These key transformations lead to the formation of a 7,12-dihydroxy adjacent bis-THF precursor, which is then subjected to halogenation to install the bromo substituents. rsc.org The modularity of this approach allows for diversification, enabling the synthesis of various members of the C15 adjacent bis-THF acetogenin class from a common precursor. researchgate.netrsc.org

| Intermediate/Precursor | Key Synthetic Methods | Purpose in Total Synthesis |

| 7-hydroxy-6,7-cis-6,9-cis-THF | Intramolecular Amide Enolate Alkylation (IAEA) | Forms the first THF ring with defined stereochemistry. researchgate.netrsc.org |

| E-alkene intermediate | Epoxide opening, Birch reduction | Sets up the geometry for subsequent cyclization and side-chain installation. researchgate.netthieme-connect.de |

| 10,13-cis-THF ring | Sharpless Asymmetric Dihydroxylation (SAD), Intramolecular Williamson Etherification | Constructs the second THF ring. researchgate.netrsc.org |

| C(10)–C(15) side chain | Ate complex reduction, Keck allylation, Cross-Metathesis (CM) | Stereoselective introduction of the terminal enyne side chain. researchgate.net |

| 7,12-dihydroxy bis-THF | Combination of the above methods | Advanced precursor ready for final halogenation steps. rsc.org |

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound is fraught with challenges, primarily due to the presence of multiple stereogenic centers and the conformational flexibility of the bis-tetrahydrofuran core. thieme-connect.de These structural features make unambiguous structure elucidation by spectroscopic methods alone difficult, often necessitating total synthesis for confirmation. thieme-connect.de

A significant challenge lies in the stereocontrolled construction of the adjacent bis-THF rings with the correct relative and absolute configurations. Differentiating between fused 6-membered rings and two 5-membered rings linked by a single bond based on NMR data has been a historical point of difficulty. researchgate.net The development of the intramolecular amide enolate alkylation (IAEA) represents a key innovation to address this challenge, providing a reliable method for stereoselective cyclic ether formation. researchgate.net

Another hurdle is the stereoselective installation of the halogen atoms and the sensitive terminal enyne moiety. The use of modified Nakata conditions for SN2 displacement and advanced cross-metathesis protocols have been instrumental in overcoming these obstacles. researchgate.netrsc.org The convergence and modularity of the synthetic strategy are also crucial for efficiency, allowing for the synthesis of different natural products from a common intermediate. thieme-connect.dencl-india.org

Contributions of Synthesis to Structure Confirmation and Stereochemical Resolution

Total synthesis has been indispensable in the structural elucidation and stereochemical resolution of this compound and related natural products. thieme-connect.denih.gov Initially, the structure of many C15 acetogenins, including this compound, was misassigned as a fused pyrano[3,2-b]pyran system. thieme-connect.deresearchgate.net

Biosynthetic Pathways of Laurendecumenyne B

Elucidation of Proposed Biogenetic Origins of Laurencia C15 Acetogenins (B1209576)

The C15 acetogenins, also known as non-terpenoid C15 metabolites, are a hallmark of the Laurencia complex and are considered significant chemotaxonomic markers. nih.govscielo.brsemanticscholar.orgmdpi.com These compounds are fundamentally different from the larger C35 or C37 acetogenins found in plants like those of the Annonaceae family. scielo.br The algal acetogenins are characterized by a C15 backbone, the frequent presence of halogens (primarily bromine), and diverse cyclic ether systems, often terminating in an enyne or a bromoallene group. scielo.brresearchgate.netphcog.com

The first compound of this class to be structurally elucidated was laurencin, isolated 50 years ago, and since then, over 200 related structures have been identified. scielo.broup.comresearchgate.net Early biosynthetic studies proposed that these molecules originate from a C16 fatty acid, which undergoes subsequent modification. scielo.brresearchgate.net Researchers identified linear acetylenic polyenes, such as trans- and cis-laurediols, as likely acyclic precursors to the various cyclic C15 metabolites, suggesting they are key biogenetic intermediates. scielo.br The accumulation of these secondary metabolites is believed to serve as a chemical defense mechanism for the algae. researchgate.net The structural elucidation of Laurendecumenyne B itself has been a subject of revision, with modern synthetic and computational work leading to its structural reassignment to be the same as notoryne, a related natural product. nih.govacs.orgrsc.org

Postulated Role of Fatty Acid Precursors and Polyketide Synthase (PKS) Pathways

It is widely accepted that Laurencia C15 acetogenins are derived from the polyketide pathway. scielo.brresearchgate.netphcog.com The biosynthesis is initiated with a C16 fatty acid derivative, which serves as the foundational building block for the C15 carbon skeleton. nih.govscielo.brsemanticscholar.org Polyketide synthases (PKS) are the multienzyme proteins responsible for assembling the polyketide chain through the sequential condensation of small carboxylic acid units. While the specific PKS gene clusters for this compound have not been fully characterized, the structural nature of acetogenins strongly points to this pathway being the primary source of their carbon framework. This origin from fatty acid metabolism distinguishes them from the other major class of secondary metabolites in Laurencia, the terpenes, which are synthesized via the mevalonate (B85504) and MEP pathways. researchgate.netnih.govresearchgate.net

Key Biosynthetic Transformations and Enzymatic Catalysis

The transformation from a linear fatty acid precursor to the final complex structure of this compound involves several critical enzymatic steps. These include halogenation, which often initiates cyclization, and the formation of the characteristic cyclic ether architecture.

A defining feature of many Laurencia metabolites is the incorporation of halogens, particularly bromine. This is remarkable given that the concentration of bromide in seawater is significantly lower than that of chloride. hokudai.ac.jptandfonline.com This selective halogenation is catalyzed by a class of enzymes known as haloperoxidases. In Laurencia, vanadium-dependent bromoperoxidases (V-BPOs) have been identified as the key enzymes responsible for this transformation. hokudai.ac.jptandfonline.com

Researchers have successfully cloned, expressed, and characterized V-BPOs from species such as Laurencia nipponica and L. okamurae. oup.comtandfonline.comnih.govtandfonline.com These enzymes facilitate the oxidation of bromide ions (Br⁻) in the presence of hydrogen peroxide, generating an electrophilic bromine species. This reactive species can then halogenate the electron-rich double or triple bonds in the acyclic fatty acid precursor. oup.comnih.gov Crucially, enzymatic assays have demonstrated that recombinant V-BPOs from L. nipponica can catalyze not only the bromination but also the subsequent cyclization of a predicted precursor, laurediol, to form deacetyllaurencin, a compound closely related to laurencin. oup.comnih.govtandfonline.com This provides direct evidence for the central role of V-BPOs in initiating the cascade that leads to cyclic ether formation. oup.comnih.gov

The formation of the cyclic ether core of this compound and related acetogenins is believed to proceed through a series of complex cyclization events initiated by the enzymatic halogenation. The currently accepted mechanism postulates the formation of a bromonium ion on a double bond of the acyclic precursor. researchgate.netacs.org This electrophilic bromonium ion is then attacked by a suitably positioned internal hydroxyl group, triggering a cascade of ring closures.

A key feature of this proposed pathway is the formation of highly reactive and thermally unstable tricyclic oxonium ions as pivotal intermediates. researchgate.netwikipedia.orgnih.govresearchgate.net While the direct observation of such transient biosynthetic intermediates is rare, recent studies have provided compelling evidence for their existence through low-temperature NMR spectroscopy and computational modeling. wikipedia.orgnih.gov These complex oxonium ions have been generated in the lab and fully characterized, demonstrating that their subsequent reaction with various nucleophiles—such as water, bromide, chloride, or acetate—can directly yield a variety of known Laurencia natural products. wikipedia.orgnih.gov This confirms their role as central branching points in the biosynthesis, leading to the vast structural diversity observed in this family of compounds. The stereochemistry of the starting precursor has been shown to dictate the diastereodivergent pathways of oxonium ion formation and fragmentation, leading to specific stereoisomers of the final products. acs.org

The final cyclic ether architecture of this compound, which features a 2,2'-bifuranyl (bis-tetrahydrofuran) skeleton, is a direct result of the resolution of the oxonium ion intermediates. nih.govmdpi.comnih.gov The intramolecular nucleophilic attack by hydroxyl groups within the polyene precursor onto the electrophilic centers of the oxonium ion or the initial bromonium ion leads to the formation of stable five- and six-membered ether rings (tetrahydrofurans and tetrahydropyrans). nih.govmdpi.com

The enzymatic action of V-BPOs is implicated in catalyzing this entire bromination-cyclization sequence. oup.comnih.govtandfonline.com In the case of this compound and its relatives, the specific sequence of cyclizations results in the characteristic fused tetrahydrofuran (B95107) ring system. mdpi.com The process can also involve more complex transannular ring-opening and closing of larger macrocyclic intermediates to form various ether ring sizes, highlighting the versatility of the oxonium ion-mediated strategy. acs.org The successful total synthesis of this compound has provided further supporting evidence for this proposed biogenetic pathway. nih.gov

Cyclization Events Involving Oxonium Ion Intermediates

Comparative Biosynthetic Analysis with Related Laurencia Metabolites

The biosynthesis of this compound is best understood when compared with that of other C15 acetogenins from Laurencia. This comparative analysis reveals how variations on a common biosynthetic theme can generate a wide diversity of chemical structures.

The structure of this compound was revised and found to possess the same gross structure as notoryne. acs.org Both are part of a larger family of 2,2'-bifuranyl natural products that also includes elatenyne and the laurefurenynes. rsc.orgnih.gov The biosynthesis of these related compounds is also proposed to proceed via the characteristic oxonium ion intermediates, suggesting a common biogenetic origin where the final structural variations arise from different stereochemical pathways or precursor conformations. researchgate.net

This pathway contrasts with the formation of other classes of C15 acetogenins. For instance, the biosynthesis of laurencin, which contains an eight-membered cyclic ether (oxocane), also starts from a linear precursor like laurediol but undergoes a different mode of cyclization. oup.comnih.gov Similarly, the formation of bromoallene-containing metabolites, such as laurallene, involves the enzymatic bromo-etherification of a precursor like prelaureatin, leading to a different terminal functional group compared to the enyne moiety of this compound. nih.govresearchgate.netnih.gov This demonstrates that from a common pool of C16 fatty acid precursors, the enzymatic machinery of Laurencia, particularly the versatile V-BPOs and the subsequent oxonium ion cascades, can be directed down different paths to produce a rich array of structurally distinct, halogenated cyclic ethers. scielo.brresearchgate.net

Table of Key Biosynthetic Components

| Component Type | Name/Class | Role in Biosynthesis of this compound |

|---|---|---|

| Starting Precursor | C16 Fatty Acid | Provides the initial carbon backbone for the C15 acetogenin (B2873293) structure. nih.govscielo.br |

| Biosynthetic Pathway | Polyketide Synthase (PKS) Pathway | Assembles the carbon chain from smaller acid units. scielo.brresearchgate.net |

| Acyclic Intermediate | Linear Polyenes (e.g., Laurediol-type) | The open-chain molecule that undergoes enzymatic halogenation and cyclization. scielo.br |

| Key Enzyme | Vanadium-dependent Bromoperoxidase (V-BPO) | Catalyzes the selective bromination of the precursor, initiating the cyclization cascade. hokudai.ac.jptandfonline.com |

| Key Intermediate | Tricyclic Oxonium Ion | A highly reactive, transient species that directs the formation of the final cyclic ether skeleton. researchgate.netnih.gov |

| Final Architecture | 2,2'-Bifuranyl (bis-THF) | The characteristic fused five-membered ring system of this compound. nih.govnih.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| (E)-elatenyne |

| deacetyllaurencin |

| elatenyne |

| laureatin |

| laurefurenynes |

| laurefurenynes A-F |

| laurencin |

| This compound |

| laurediol |

| laurallene |

| notoryne |

Computational Investigations of Laurendecumenyne B S Biological Interactions

In Silico Screening and Molecular Docking Studies

Recent computational efforts have included Laurendecumenyne B in large-scale screenings against viral protein targets, particularly those of SARS-CoV-2, the causative agent of COVID-19. These studies aim to identify natural products that could serve as scaffolds for the development of new antiviral drugs.

In a comprehensive in silico investigation of approximately 300 natural products from the marine red algal genus Laurencia, this compound was selected as a potential ligand. mdpi.com The three-dimensional structure of this compound would have been prepared for docking by assigning appropriate charges and generating a low-energy conformation.

The receptor targets chosen in this study were crucial enzymes for the replication of SARS-CoV-2:

RNA-dependent RNA polymerase (RdRp or nsp12): This enzyme is central to the replication and transcription of the viral RNA genome, making it a prime target for antiviral inhibitors. mdpi.comresearchgate.net The crystal structure of SARS-CoV-2 RdRp (PDB ID: 7BV2) was utilized for these docking studies. researchgate.net

Nidoviral uridylate-specific endoribonuclease (nsp15): This enzyme is involved in processing viral RNA and is thought to play a role in the virus's ability to evade the host's immune system. mdpi.comresearchgate.net The crystal structure of SARS-CoV-2 nsp15 (PDB ID: 6VWW) was employed as the receptor model. researchgate.net

The selection of these targets is based on their essential roles in the viral life cycle and their conservation across coronaviruses, suggesting that inhibitors could have broad-spectrum activity. researchgate.net

The in silico screening of natural products from Laurencia involved molecular docking simulations to predict the binding affinity of each compound to the active sites of SARS-CoV-2 RdRp and nsp15. mdpi.com The study categorized the binding affinities as low, moderate, or high based on the calculated docking scores. While this compound was included in this large-scale screening, the detailed results, including its specific binding affinity and the precise mode of interaction, were not reported in the final publication, which focused on the nine most promising candidates. mdpi.com

Therefore, a precise binding affinity for this compound with either RdRp or nsp15 is not publicly available from this study. To illustrate the type of data generated in such a study, the table below shows the binding affinities for the shortlisted compounds from the same research.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Bromophycoic acid C | nsp15 | -8.5 |

| Bromophycoic acid C | RdRp (N-terminal) | -8.2 |

| Bromophycoic B | nsp15 | -8.1 |

| Floridoside | nsp15 | -6.5 |

| Bromophycolide S | RdRp (N-terminal) | -8.5 |

| Bromophycolide R | RdRp (N-terminal) | -8.3 |

| Thyrsenol A | RdRp (C-terminal) | -9.0 |

| Bromophycolide P | RdRp (C-terminal) | -8.8 |

| Bromophycolide H | RdRp (C-terminal) | -8.5 |

| Bromophycolide E | RdRp (C-terminal) | -8.3 |

Ligand Preparation and Receptor Target Selection (e.g., SARS-CoV-2 RdRp, nsp15)

Theoretical Mechanistic Insights from Computational Modeling

While specific mechanistic insights for this compound are not available, the computational studies on related compounds and the target proteins provide a framework for understanding its potential interactions.

For the shortlisted compounds from the Laurencia genus, detailed analyses of their interactions within the binding pockets of RdRp and nsp15 were performed. mdpi.com Although the specific residues interacting with this compound were not reported, the key residues in the binding sites that were identified as important for the interaction of other Laurencia natural products are likely relevant.

For SARS-CoV-2 RdRp: The study identified two key active sites. Active site 1 (AS1) is located at the C-terminal, which is the main catalytic core. Active site 2 (AS2) is at the N-terminal and involves a β-hairpin motif. mdpi.com Important amino acids in the N-terminal region include TYR: 32, LYS: 47, TYR: 122, TYR: 129, HIS: 133, ASN: 138, ASP: 140, and THR: 141. researchgate.net

For SARS-CoV-2 nsp15: The active site of this endoribonuclease is also well-defined, and interactions with key catalytic residues would be critical for inhibition. For the compounds that showed plausible interactions, hydrogen bonds and hydrophobic interactions with the protein's active site residues were observed. mdpi.com

Without specific docking results for this compound, it is hypothesized that its binding would involve a combination of hydrogen bonds, and hydrophobic interactions with residues in these active sites, characteristic of small molecule inhibitors.

Based on the targets selected for in silico screening, the potential biochemical pathways that could be modulated by this compound are those central to viral replication and host immune evasion.

Viral RNA Replication and Transcription: By potentially binding to the RdRp enzyme, this compound could interfere with the synthesis of new viral RNA genomes and messenger RNAs, thereby inhibiting viral replication. This is a common mechanism for many antiviral drugs. mdpi.com

Viral Immune Evasion: The nsp15 endoribonuclease is thought to degrade viral double-stranded RNA, preventing the activation of the host's innate immune response. researchgate.net Inhibition of nsp15 by a compound like this compound could potentially expose the virus to the host's immune system, thus aiding in its clearance.

These projections are theoretical and would require experimental validation to confirm any real biological activity.

Analysis of Key Residue Interactions within Binding Pockets

Comparative Computational Analysis with Known Inhibitors or Bioactive Analogs

The in silico study of Laurencia natural products did not include a direct computational comparison of this compound with known inhibitors. However, the binding affinities of the top-performing Laurencia compounds were comparable to or better than some known antiviral agents in similar computational studies. For instance, the binding affinities of the top nine compounds, ranging from -6.5 to -9.0 kcal/mol, are significant and suggest a strong potential for inhibition. mdpi.com

The structural class of this compound, a C15 acetogenin (B2873293) with a bis-tetrahydrofuran core, is shared by other marine natural products with diverse biological activities. mdpi.com Computational studies have been crucial in differentiating the stereochemistry of these flexible molecules, such as elatenyne, which is structurally related to this compound. acs.org This highlights the power of computational methods in both structural and functional predictions for this class of compounds. A comparative analysis of the docking results for the entire family of these acetogenins (B1209576) could reveal structure-activity relationships that are currently unexplored.

Advanced Research Avenues and Future Perspectives for Laurendecumenyne B

Development of Chemoenzymatic Synthesis Strategies Inspired by Biosynthesis

The biosynthesis of C15-acetogenins like Laurendecumenyne B in Laurencia is a testament to nature's synthetic prowess. It is proposed to involve a cascade of reactions initiated by the enzymatic halogenation of a linear polyene precursor, followed by electrophilic cyclizations and rearrangements. nih.govresearchgate.netscielo.br Key to this process is the action of halogenating enzymes, such as vanadium-dependent bromoperoxidases, which have been identified in Laurencia species. researchgate.net These enzymes catalyze the incorporation of bromine into organic substrates, setting the stage for the formation of the characteristic cyclic ether systems.

A promising future direction lies in harnessing these biosynthetic insights to develop chemoenzymatic synthesis strategies. This approach would combine the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. For instance, purified or engineered halogenating enzymes could be employed to stereoselectively introduce bromine atoms onto a synthetic precursor, mimicking the initial step of the natural pathway. Subsequent chemical transformations could then be used to complete the synthesis of this compound or its analogues. This biomimetic approach could offer a more efficient and environmentally benign alternative to purely chemical syntheses, which often require multiple steps and harsh reagents. nih.govacs.org

Exploration of Novel Analogues through Semisynthesis and Diversified Total Synthesis

While the total synthesis of this compound has been achieved, providing crucial confirmation of its structure, the exploration of its chemical space remains in its infancy. nih.govresearchgate.net Future research will undoubtedly focus on the generation of novel analogues to probe the structure-activity relationship (SAR) and optimize for specific biological activities.

Two primary strategies can be envisioned:

Semisynthesis: This approach involves the chemical modification of the natural product itself. Should a sustainable source of this compound become available, functional groups on the molecule could be selectively altered to create a library of derivatives. This method is often more direct than total synthesis for generating a focused set of analogues.

Diversified Total Synthesis: Building upon existing total synthesis routes, a "late-stage diversification" strategy can be implemented. nih.govnih.gov This involves creating a common, advanced intermediate that can be readily converted into a variety of analogues by introducing different chemical modifications in the final steps of the synthesis. This approach allows for the systematic exploration of different regions of the molecule and their impact on biological activity. Such strategies have been successfully applied to other complex natural products and hold immense potential for the this compound family. beilstein-journals.org

Integrated Omics Approaches for Understanding Laurencia Metabolome and Biosynthesis

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to delve into the metabolic machinery of Laurencia algae. uoa.gr Transcriptomic studies on species like Laurencia dendroidea have already begun to unveil the genes involved in the biosynthesis of terpenoids, which share biosynthetic precursors with C15-acetogenins. nih.govnih.govcapes.gov.brresearchgate.net

An integrated omics approach would provide a holistic view of the processes leading to the production of this compound. For example:

Genomics can identify the biosynthetic gene clusters (BGCs) responsible for producing the enzymes involved in the acetogenin (B2873293) pathway.

Transcriptomics can reveal which of these genes are actively being expressed under different environmental conditions or life stages of the alga. usc.edu.auasm.org

Proteomics can identify the actual enzymes present and their abundance.

Metabolomics can provide a comprehensive profile of the small molecules, including this compound and its precursors, present in the alga. omicsdi.orgdntb.gov.ua

By integrating these datasets, researchers can build a detailed map of the biosynthetic pathway, identify regulatory elements, and potentially uncover novel enzymes with biotechnological applications. usc.edu.au

Advancements in Machine Learning and AI for Structure-Activity Relationship Prediction

The vast and complex chemical space of marine natural products presents a significant challenge for traditional drug discovery methods. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the discovery of new therapeutic agents. acs.orgtandfonline.comresearchgate.netmdpi.com

For this compound and its future analogues, ML and AI can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on datasets of natural products with known biological activities, it is possible to develop QSAR models that can predict the activity of new compounds based on their chemical structure. mdpi.comnih.govmdpi.comijrpas.comnih.gov This can help prioritize which analogues to synthesize and test, saving time and resources.

Virtual Screening: AI-powered virtual screening can be used to dock a library of this compound analogues into the binding sites of known drug targets, predicting their potential binding affinity and identifying promising candidates for further investigation.

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties, inspired by the scaffold of this compound.

These computational approaches, when used in conjunction with experimental validation, have the potential to dramatically accelerate the development of this compound-based therapeutics. youtube.com

Sustainable Production and Biotechnological Applications of Marine Natural Products

A major bottleneck in the development of marine natural products for clinical use is the "supply problem"—obtaining sufficient quantities of the compound in a sustainable manner. Wild harvesting of Laurencia is often not a viable long-term solution due to ecological concerns and variability in chemical profiles.

Future research should focus on sustainable production methods:

Aquaculture: The cultivation of Laurencia species in controlled environments, such as land-based aquaculture systems, could provide a consistent and sustainable source of biomass for the extraction of this compound. mdpi.comaquaculturemag.commdpi.com Techniques like Integrated Multi-Trophic Aquaculture (IMTA) could further enhance the sustainability of such operations. nih.gov The use of algal extracts from sustainable sources is also a promising avenue for applications in aquaculture itself, for example, as feed supplements to improve disease resistance in shrimp. researchgate.net

Heterologous Expression: A more advanced biotechnological approach involves transferring the biosynthetic gene cluster for this compound into a more easily cultivable host organism, such as yeast or bacteria. escholarship.orgresearchgate.netcore.ac.uknih.govrsc.org This would enable the large-scale, fermentative production of the compound, completely decoupling its supply from the marine environment. While challenging, this approach offers the ultimate solution for sustainable production and is a key area for future research.

Q & A

Q. How can this compound studies inform the development of halogenated marine natural product libraries?

- Methodological Answer : Structure-activity relationship (SAR) studies of this compound analogs should employ diversity-oriented synthesis to explore halogenation patterns. Use cheminformatics tools (e.g., molecular docking) to predict bioactivity, followed by high-throughput screening against validated molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.